molecular formula C16H24N2O6S2 B2974245 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1421585-26-3

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2974245
CAS No.: 1421585-26-3
M. Wt: 404.5
InChI Key: FTERSMPJWQMKKX-UHFFFAOYSA-N
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Description

The compound 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene sulfonamide core substituted with a 1,1-dioxo-thiazinane heterocycle and a tetrahydropyran (oxane) moiety containing a hydroxymethyl group. This structure integrates sulfonamide bioactivity with heterocyclic and polyether functionalities, which may enhance solubility, metabolic stability, or target binding.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O6S2/c19-16(7-10-24-11-8-16)13-17-26(22,23)15-5-3-14(4-6-15)18-9-1-2-12-25(18,20)21/h3-6,17,19H,1-2,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTERSMPJWQMKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Thiazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the thiazinane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Hydroxyoxane Moiety: This can be done through nucleophilic substitution reactions, where the hydroxyoxane derivative is introduced to the sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzene ring and the hydroxyoxane moiety can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the specific substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The sulfonamide group can inhibit certain enzymes, making the compound useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiazinane ring and hydroxyoxane moiety can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structure combines a sulfonamide group with a thiazinane-dioxide ring and a 4-hydroxyoxane-methyl side chain. Below is a comparative analysis with structurally related sulfonamide derivatives:

Compound Core Structure Key Substituents Functional Implications
Target Compound Benzene sulfonamide 1,1-Dioxo-thiazinane; 4-hydroxyoxane-methyl Thiazinane-dioxide enhances polarity; oxane-hydroxyl improves hydrophilicity .
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Benzene sulfonamide Triazole-thione; 2,4-difluorophenyl Triazole contributes to π-π stacking; fluorine atoms increase lipophilicity .
S-Alkylated 1,2,4-triazoles [10–15] Benzene sulfonamide Triazole-thioether; fluorophenyl/acetophenone Thioether linkage improves metabolic stability; fluorophenyl enhances target affinity.
4-{[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]-amino}-N-(pyridin-2-yl)benzene-1-sulfonamide Benzene sulfonamide Triazine; benzylamino; pyridinyl Triazine enables hydrogen bonding; pyridine enhances solubility in polar media .
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Benzene sulfonamide Pyrimidine-thione; thiazolyl Thione groups may chelate metals; thiazole improves bioavailability .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :
    • The target compound’s thiazinane-dioxide group would exhibit strong S=O stretches (~1150–1350 cm⁻¹), consistent with sulfonamide derivatives in (1243–1258 cm⁻¹ for C=S) .
    • Absence of C=O bands (~1660 cm⁻¹) in triazole derivatives contrasts with hydrazinecarbothioamide precursors, confirming cyclization .
  • NMR Analysis :
    • The 4-hydroxyoxane-methyl group would show distinct δ 3.0–4.5 ppm (oxane protons) and δ 1.5–2.5 ppm (methylenic protons), akin to tetrahydropyran derivatives in .
    • Aromatic protons in the benzene sulfonamide core typically resonate at δ 7.5–8.5 ppm, as seen in triazine hybrids .

Biological Activity

The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C11H13N3O5S
  • Molar Mass : 255.29 g/mol
  • CAS Number : 22230-37-1

The compound features a thiazinan ring, a sulfonamide group, and a hydroxyoxane moiety, contributing to its unique reactivity and biological potential.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. A study conducted on related sulfonamide derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, including E. coli and B. subtilis .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainActivity
Compound 1E. coliActive
Compound 2B. subtilisActive
Compound 3B. licheniformisActive

The mechanism of action for sulfonamides generally involves the inhibition of bacterial enzymes such as dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of nucleic acid synthesis, ultimately resulting in bacterial cell death .

Cardiovascular Effects

Some studies have suggested that sulfonamides may influence cardiovascular parameters. For instance, benzenesulfonamide derivatives were shown to affect perfusion pressure in experimental models, indicating potential therapeutic implications in cardiovascular diseases .

Case Study: Perfusion Pressure Changes

A recent study evaluated the effects of various sulfonamide derivatives on perfusion pressure:

  • Control Group : Krebs-Henseleit solution only.
  • Test Groups : Various concentrations of benzenesulfonamide derivatives.

Results indicated that certain derivatives significantly altered perfusion pressure over time, suggesting their potential role in cardiovascular modulation.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is essential for determining its biological activity. Theoretical studies using models like ADME/PK have been employed to predict absorption, distribution, metabolism, and excretion (ADME) profiles .

Table 2: Predicted Pharmacokinetic Parameters

ParameterValue
Oral BioavailabilityHigh
Plasma Half-lifeModerate
MetabolismHepatic

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